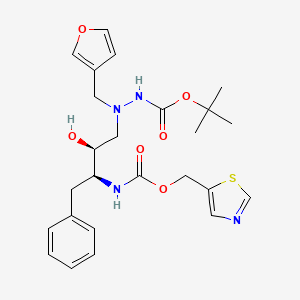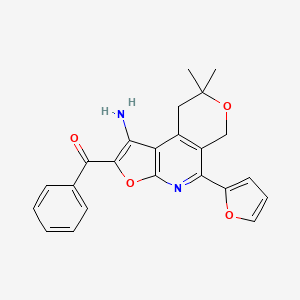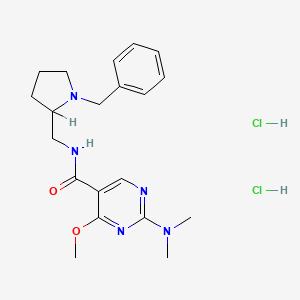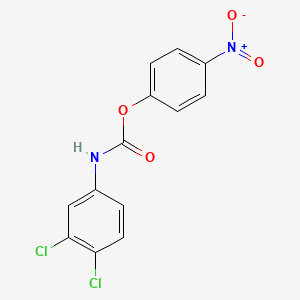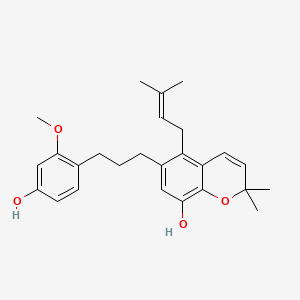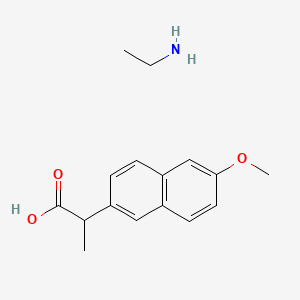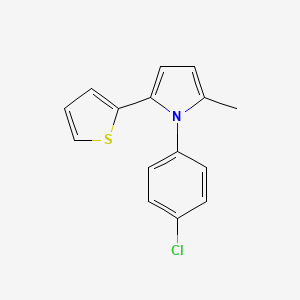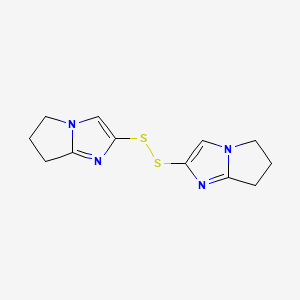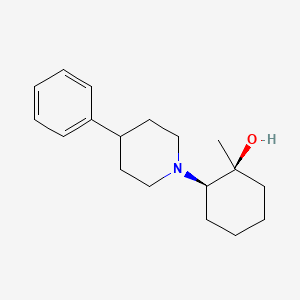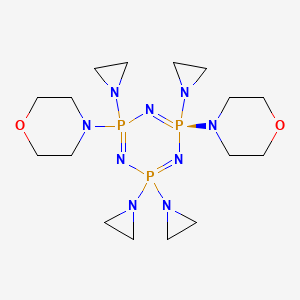
N,N'-(1,8-Dioxo-1,8-octanediyl)bisglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine is a chemical compound with the molecular formula C12H20N2O6 It is known for its unique structure, which includes two glycine molecules linked by a 1,8-dioxo-1,8-octanediyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine typically involves the reaction of glycine with a suitable dicarboxylic acid derivative. One common method is the reaction of glycine with suberic acid anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein and enzyme interactions.
Industry: The compound can be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Suberoyldi: A similar compound with a different linking group.
N,N’-Adipoyldi: Another related compound with a shorter linking chain.
Uniqueness
N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine is unique due to its specific 1,8-dioxo-1,8-octanediyl linking group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
91638-57-2 |
|---|---|
Fórmula molecular |
C12H20N2O6 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
2-[[8-(carboxymethylamino)-8-oxooctanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H20N2O6/c15-9(13-7-11(17)18)5-3-1-2-4-6-10(16)14-8-12(19)20/h1-8H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20) |
Clave InChI |
QHGMHKBBZONBCP-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)NCC(=O)O)CCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


